molecular formula C11H19F3N2O2 B2741962 Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 2375248-12-5

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No. B2741962
CAS RN: 2375248-12-5
M. Wt: 268.28
InChI Key: WBOGCGFXXORAOE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has a relatively low toxicity profile and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its versatility in various fields of research. It can be used in medicinal chemistry, imaging studies, and basic research on the mechanisms of inflammation and pain. However, one of the limitations of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate. One potential application is its use in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate may also be useful in the development of new imaging agents for the diagnosis of various diseases. Further research is needed to fully understand the mechanisms of action of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate and its potential applications in various fields.

Synthesis Methods

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dimethylpiperazine with trifluoroacetic anhydride to form 2,3-dimethylpiperazine-1-carboxylic acid trifluoroacetate. This compound is then reacted with tert-butanol and thionyl chloride to form tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate.

Scientific Research Applications

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGCGFXXORAOE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate

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